Carbostyril 165

Description

The exact mass of the compound 2(1H)-Quinolinone, 7-(dimethylamino)-4-methyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 295088. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-(dimethylamino)-4-methyl-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-8-6-12(15)13-11-7-9(14(2)3)4-5-10(8)11/h4-7H,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHWKOWLGYNIFSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC2=C1C=CC(=C2)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6067177 | |

| Record name | 2(1H)-Quinolinone, 7-(dimethylamino)-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6067177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26078-23-9 | |

| Record name | 7-Dimethylamino-4-methyl-2-hydroxyquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26078-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(Dimethylamino)-4-methyl-carbostyril | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026078239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbostyril 165 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295088 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(1H)-Quinolinone, 7-(dimethylamino)-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2(1H)-Quinolinone, 7-(dimethylamino)-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6067177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-(dimethylamino)-4-methyl-2-quinolone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.116 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-(DIMETHYLAMINO)-4-METHYL-CARBOSTYRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BHC8LHS2S0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Carbostyril 165 chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbostyril 165, also known by its systematic name 7-(dimethylamino)-4-methylquinolin-2(1H)-one, is a heterocyclic organic compound belonging to the carbostyril class. While the carbostyril scaffold is found in various biologically active molecules and natural products, this compound is predominantly recognized and utilized for its properties as a fluorescent dye.[1] This technical guide provides a detailed overview of the chemical and physical properties, structure, synthesis, and spectral characteristics of this compound. It is intended to serve as a comprehensive resource for researchers and professionals in the fields of chemistry and drug development who may be interested in this compound for its fluorescent labeling capabilities or as a potential building block for more complex molecules.

Chemical and Physical Properties

The known chemical and physical properties of this compound are summarized in the table below. It is important to note that while some of these properties have been experimentally determined, others are estimates based on computational models.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄N₂O | [1] |

| Molecular Weight | 202.25 g/mol | [1] |

| Melting Point | 265-266 °C | [2] |

| Boiling Point | 340.37 °C (estimated) | [1] |

| Density | 1.0838 g/cm³ (estimated) | [1] |

| Solubility | 10 mM in DMSO | [3] |

| pKa | 11.45 ± 0.70 (predicted) | [2] |

| Flash Point | 199.6 °C | [1] |

| Refractive Index | 1.6660 (estimated) | [1] |

| Appearance | Yellow glittering fine crystalline powder | [2] |

Chemical Structure

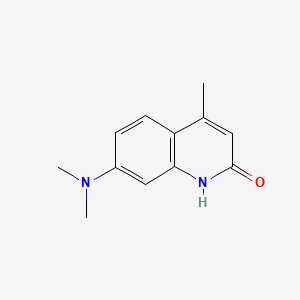

This compound possesses a quinolin-2(1H)-one core, which is a bicyclic aromatic structure containing a benzene ring fused to a pyridin-2-one ring. The structure is further functionalized with a dimethylamino group at the 7-position and a methyl group at the 4-position.

Chemical Identifiers:

-

CAS Number: 26078-23-9[1]

-

Synonyms: 7-(dimethylamino)-4-methyl-2(1H)-quinolinone, 7-Dimethylamino-4-methylcarbostyril, 7-Dimethylamino-2-hydroxy-4-methylquinoline[1]

-

SMILES: CC1=CC(=O)NC2=CC=C(C=C12)N(C)C[3]

-

InChIKey: LHWKOWLGYNIFSM-UHFFFAOYSA-N

Caption: 2D Chemical Structure of this compound.

Synthesis and Purification

Caption: Plausible synthetic workflow for this compound.

Representative Experimental Protocol (Generalized)

Step 1: Condensation

-

To a solution of 3-(dimethylamino)aniline in a suitable solvent (e.g., toluene), add an equimolar amount of ethyl acetoacetate.

-

A catalytic amount of a weak acid (e.g., acetic acid) can be added to facilitate the reaction.

-

The reaction mixture is heated to reflux, and water is removed azeotropically using a Dean-Stark apparatus.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure to yield the crude intermediate, ethyl 3-((3-(dimethylamino)phenyl)amino)but-2-enoate.

Step 2: Cyclization

-

The crude intermediate is added to a high-boiling point solvent, such as diphenyl ether.

-

The mixture is heated to a high temperature (typically >200 °C) to induce thermal cyclization.

-

The reaction is monitored by TLC.

-

After cooling, the reaction mixture is diluted with a non-polar solvent (e.g., hexane) to precipitate the crude product.

-

The crude product is collected by filtration.

Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol, to yield a crystalline solid.[2] Purity can be assessed by techniques like High-Performance Liquid Chromatography (HPLC) and melting point determination.

Spectroscopic and Fluorescent Properties

This compound is primarily characterized by its strong fluorescence. The key spectroscopic data are summarized below.

| Spectroscopic Property | Value |

| Excitation Wavelength (λex) | 351/364 nm |

| Emission Wavelength (λem) | >400 nm |

While specific NMR, IR, and mass spectra for this compound are not widely published, the expected spectral features can be inferred from its structure.

-

¹H NMR: Signals corresponding to the aromatic protons on the quinolinone core, the methyl protons, and the N,N-dimethyl protons would be expected.

-

¹³C NMR: Resonances for the aromatic carbons, the carbonyl carbon of the lactam, and the aliphatic carbons of the methyl and dimethylamino groups would be present.

-

IR Spectroscopy: Characteristic absorption bands for the N-H stretch of the lactam, C=O stretch of the lactam, and C-N stretches would be observed.

-

Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z 202.25.

Caption: Jablonski diagram illustrating fluorescence.

Biological Activity and Signaling Pathways

To date, there is a lack of published scientific literature detailing specific biological activities or signaling pathway interactions for this compound in the context of drug development. Its primary application remains as a fluorescent dye for in vitro studies and as a component in the development of fluorescent probes. Therefore, a diagram of a biological signaling pathway involving this compound cannot be provided.

Safety and Handling

This compound should be handled with care in a laboratory setting, following standard safety protocols.

-

Hazard Statements: May cause an allergic skin reaction. Suspected of damaging fertility or the unborn child. Harmful to aquatic life with long-lasting effects.[4]

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. If on skin, wash with plenty of water.[4]

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[4]

It is recommended to consult the full Safety Data Sheet (SDS) from the supplier before handling this compound.

Applications

The principal application of this compound is as a fluorescent dye. Its electronically neutral nature and strong fluorescence make it suitable for various applications, including:

-

Fluorescent Labeling: It can be used to label biomolecules for imaging and tracking in biological systems.

-

Fluorescent Probes: this compound can serve as a core fluorophore in the design of probes for detecting specific analytes or changes in the cellular environment.

-

Material Science: Its fluorescent properties are also of interest in the development of advanced materials with specific optical properties.

References

Carbostyril 165 (CAS No. 26078-23-9): A Technical Data Sheet

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of Carbostyril 165, a fluorescent dye also identified by its CAS number 26078-23-9. Due to the limited availability of in-depth public data, this guide summarizes the core physicochemical properties and known applications of the compound.

Chemical and Physical Properties

This compound, systematically named 7-(dimethylamino)-4-methyl-2(1H)-quinolinone, is an electronically neutral fluorescent dye.[1][2] Its key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 26078-23-9 | [3] |

| Molecular Formula | C₁₂H₁₄N₂O | [3] |

| Molecular Weight | 202.25 g/mol | [3] |

| Synonyms | 7-(dimethylamino)-4-methyl-2(1H)-quinolinone, 7-DIMETHYLAMINO-4-METHYLCARBOSTYRIL, 7-DIMETHYLAMINO-2-HYDROXY-4-METHYLQUINOLINE | |

| Appearance | Yellow glittering fine crystalline powder | |

| Boiling Point | 340.37°C (rough estimate) | |

| Flash Point | 199.6°C | |

| Density | 1.0838 g/cm³ (rough estimate) | |

| Excitation Maximum (λex) | 351/364 nm | [1][2] |

| Emission Maximum (λem) | >400 nm | [1][2] |

| Solubility | 10 mM in DMSO |

Synthesis

Experimental Applications and Protocols

This compound is primarily documented as an electronically neutral fluorescent dye.[1][2] Its principal cited application is in electro-fluorescence polarization studies to investigate the interaction of fluorescent dyes with clay minerals in suspensions.

A specific, detailed experimental protocol for the use of this compound is not available in the reviewed literature. However, a general protocol for using a similar carbostyril derivative for cellular imaging can be adapted as a starting point.

General Staining Protocol with a Carbostyril Derivative (for illustrative purposes):

-

Cell Preparation: Culture cells to the desired confluency on a suitable imaging substrate (e.g., glass-bottom dishes).

-

Probe Preparation: Prepare a stock solution of the carbostyril dye (e.g., 1-10 mM in DMSO).

-

Staining Solution: Dilute the stock solution in an appropriate buffer or cell culture medium to the final working concentration (typically in the low micromolar range).

-

Incubation: Replace the cell culture medium with the staining solution and incubate for a specified period (e.g., 15-30 minutes) at the appropriate temperature (e.g., 37°C).

-

Washing: Gently wash the cells with fresh buffer or medium to remove the unbound dye.

-

Imaging: Visualize the stained cells using a fluorescence microscope equipped with appropriate filters for the dye's excitation and emission wavelengths.

Note: This is a generalized protocol and would require optimization for this compound and the specific application.

Biological Activity and Signaling Pathways

There is no specific information available in the public domain regarding the biological activity or the involvement of this compound in any signaling pathways. While the broader class of quinoline and carbostyril derivatives encompasses compounds with diverse biological activities, including anticancer and anti-inflammatory properties, no such studies have been reported for this specific molecule. For instance, a related quinoline derivative, 7-methyl-8-nitro-quinoline, has been shown to exhibit cytotoxicity against Caco-2 cell lines. Additionally, a different quinolinium compound, pyrvinium pamoate, has been reported to inhibit Akt phosphorylation. However, it is crucial to note that these findings are for structurally distinct molecules and cannot be directly extrapolated to this compound.

Visualizations

Due to the lack of detailed experimental workflows or any information on signaling pathways for this compound, no diagrams can be generated at this time. A generalized workflow for fluorescence microscopy is described in the experimental protocol section.

References

Carbostyril 165 molecular weight and formula

This technical guide provides a comprehensive overview of Carbostyril 165, a fluorescent dye with applications in scientific research. The document is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, experimental applications, and molecular characteristics.

Core Molecular Information

This compound, scientifically known as 7-(dimethylamino)-4-methyl-2(1H)-quinolinone, is a member of the carbostyril family of compounds, which are derivatives of quinolin-2(1H)-one. Its distinct structure imparts fluorescent properties that are leveraged in various detection and imaging methodologies.

Table 1: Molecular Formula and Weight of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₄N₂O[1][2][3] |

| Molecular Weight | 202.25 g/mol [1][2][3] |

| CAS Number | 26078-23-9[1][2] |

| IUPAC Name | 7-(dimethylamino)-4-methyl-1H-quinolin-2-one |

| Synonyms | 7-DIMETHYLAMINO-4-METHYLCARBOSTYRIL, 7-(dimethylamino)-4-methyl-2-quinolone[1] |

Physicochemical and Fluorescent Properties

This compound is characterized as a yellow, glittering, fine crystalline powder. Its utility as a fluorescent probe is defined by its specific excitation and emission spectra.

Table 2: Physicochemical and Fluorescent Data for this compound

| Property | Value |

| Appearance | Yellow glittering fine crystalline powder |

| Melting Point | 265-266 °C[4] |

| Boiling Point (estimate) | 406.4 °C at 760 mmHg[4] |

| Flash Point (estimate) | 199.6 °C[1] |

| Solubility | 10 mM in DMSO[2] |

| Excitation Wavelength (Ex) | 351/364 nm[2] |

| Emission Wavelength (Em) | >400 nm[2] |

Experimental Applications and Protocols

The primary application of this compound stems from its nature as an electronically neutral fluorescent dye. While specific, detailed experimental protocols for this compound are not extensively published, general methodologies for similar fluorescent dyes in cell imaging can be adapted.

General Staining Protocol for Live and Fixed Cells

A general protocol, based on the use of structurally related fluorescent probes, can be employed for cell staining with this compound. Optimization of probe concentration and incubation times is recommended for specific cell types and experimental conditions.

-

Preparation of Staining Solution : Prepare a stock solution of this compound in DMSO. For working solutions, dilute the stock in an appropriate buffer (e.g., PBS for fixed cells, serum-free medium for live cells) to a final concentration of 1-10 µM.

-

Cell Staining :

-

For Live Cells : Incubate cells with the staining solution for 15-60 minutes at 37°C.

-

For Fixed Cells : After fixation and permeabilization, incubate cells with the staining solution for 15-30 minutes at room temperature.

-

-

Washing : To remove excess probe, wash the cells two to three times with the appropriate buffer.

-

Imaging : Mount the samples and visualize using a fluorescence microscope equipped with suitable filters for the excitation and emission wavelengths of this compound.

Signaling Pathways and Conceptual Frameworks

Currently, there is no direct evidence in the reviewed literature linking this compound to specific signaling pathways. Its function is primarily as a reporter molecule rather than a modulator of cellular signaling. The conceptual basis for its application as a fluorescent probe is illustrated below.

Caption: General principle of a fluorescent probe application.

The experimental workflow for utilizing a fluorescent dye like this compound in a cell imaging context follows a standardized procedure.

Caption: A typical workflow for cell staining and imaging experiments.

References

- 1. benchchem.com [benchchem.com]

- 2. An Efficient and Selective 7‑(Diethylamino)quinolin-2(1H)‑One-Chalcone Fluorescent Probe for Detecting Bisulfite in Wine Samples Using a Micellar Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. connectjournals.com [connectjournals.com]

- 4. Advances in Natural-Product-Based Fluorescent Agents and Synthetic Analogues for Analytical and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

Carbostyril 165: A Deep Dive into its Photophysical Properties for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Carbostyril 165, systematically known as 7-(dimethylamino)-4-methyl-2(1H)-quinolinone, is a fluorescent dye notable for its electronically neutral character. This technical guide provides a comprehensive overview of the known photophysical properties of this compound, alongside detailed experimental protocols for their determination. Given the limited publicly available data for this compound, comparative data for the closely related and well-characterized Carbostyril 124 is included to provide a more complete picture for researchers.

Core Photophysical Properties

This compound exhibits fluorescence with excitation maxima in the near-ultraviolet range, around 351-364 nm, and an emission that extends beyond 400 nm.[1][2] While specific quantitative data for key photophysical parameters of this compound are not extensively reported in the literature, the following table summarizes the available information and provides comparative values for Carbostyril 124 to offer a baseline for this class of compounds.

| Photophysical Parameter | This compound | Carbostyril 124 | Solvent |

| Absorption Maximum (λ_abs) | ~351-364 nm | 350 nm | Methanol |

| Emission Maximum (λ_em) | >400 nm | 440 nm | Methanol |

| Molar Extinction Coefficient (ε) | Data not available | 11,000 M⁻¹cm⁻¹ | Methanol |

| Fluorescence Quantum Yield (Φ_F) | Described as "very high" | 0.89 | Methanol |

| Excited-State Lifetime (τ) | Data not available | 3.9 ns | Ethanol |

Experimental Protocols

To aid researchers in the comprehensive characterization of this compound, the following are detailed methodologies for determining its key photophysical properties.

Determination of Absorption and Emission Spectra

-

Objective: To determine the wavelengths of maximum absorption and emission.

-

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., methanol, ethanol, cyclohexane)

-

UV-Vis spectrophotometer

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

-

-

Procedure:

-

Prepare a stock solution of this compound in the desired solvent at a concentration of approximately 1 mM.

-

From the stock solution, prepare a dilute solution (e.g., 10 µM) for analysis. The absorbance at the maximum should be kept below 0.1 to minimize inner filter effects.

-

Absorption Spectrum:

-

Record the absorption spectrum of the dilute solution using the UV-Vis spectrophotometer over a relevant wavelength range (e.g., 250-450 nm).

-

Use the pure solvent as a blank for baseline correction.

-

Identify the wavelength of maximum absorbance (λ_abs).

-

-

Emission Spectrum:

-

Using the fluorometer, excite the dilute solution at its λ_abs.

-

Scan the emission spectrum over a relevant wavelength range (e.g., 380-600 nm).

-

Identify the wavelength of maximum emission (λ_em).

-

-

Determination of Molar Extinction Coefficient (ε)

-

Objective: To quantify the light-absorbing capacity of this compound at a specific wavelength.

-

Methodology: This is determined using the Beer-Lambert law, A = εcl, where A is the absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length.

-

Procedure:

-

Prepare a series of dilutions of this compound of known concentrations from the stock solution.

-

Measure the absorbance of each solution at the λ_abs.

-

Plot a graph of absorbance versus concentration.

-

The slope of the resulting linear fit will be equal to the molar extinction coefficient (assuming a path length of 1 cm).

-

Determination of Fluorescence Quantum Yield (Φ_F)

-

Objective: To measure the efficiency of the fluorescence process.

-

Methodology: The relative method, using a well-characterized standard, is commonly employed. Quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) is a common standard for this spectral region.

-

Procedure:

-

Prepare solutions of both the this compound sample and the quantum yield standard with absorbance values below 0.1 at the excitation wavelength.

-

Measure the absorption and fluorescence emission spectra for both the sample and the standard.

-

The quantum yield is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

η is the refractive index of the solvent

-

-

Determination of Excited-State Lifetime (τ)

-

Objective: To measure the average time the molecule spends in the excited state before returning to the ground state.

-

Methodology: Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for this measurement.

-

Procedure:

-

A pulsed light source (e.g., a picosecond laser diode) excites the sample at its λ_abs.

-

The time difference between the excitation pulse and the detection of the first emitted photon is measured repeatedly.

-

A histogram of these time differences is constructed, which represents the fluorescence decay profile.

-

The excited-state lifetime (τ) is determined by fitting the decay curve to an exponential function.

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the comprehensive photophysical characterization of a fluorescent dye like this compound.

Caption: Experimental workflow for photophysical characterization.

References

The Photophysical Core of Carbostyril 165: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photophysical Properties of Carbostyril 165 and Analogs

The photophysical behavior of this compound is governed by an intramolecular charge transfer (ICT) from the electron-donating dimethylamino group at the 7-position to the electron-accepting lactone group of the quinolone core. This ICT character is responsible for the significant solvent-dependent shifts in its fluorescence spectra.

Data Presentation

The following tables summarize the typical photophysical data for this compound and its close analogs in various solvents. It is important to note that the data for this compound are representative and extrapolated from the behavior of similar 7-aminocoumarin derivatives.

Table 1: Excitation (λ_ex) and Emission (λ_em) Maxima of Carbostyril Analogs in Different Solvents

| Solvent | Dielectric Constant (ε) | λ_ex (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) |

| Cyclohexane | 2.02 | ~350 | ~410 | ~3800 |

| Toluene | 2.38 | ~355 | ~420 | ~4000 |

| Dichloromethane | 8.93 | ~360 | ~435 | ~4500 |

| Acetone | 20.7 | ~362 | ~450 | ~5000 |

| Acetonitrile | 37.5 | ~365 | ~460 | ~5400 |

| Ethanol | 24.6 | ~368 | ~470 | ~5700 |

| Methanol | 32.7 | ~370 | ~475 | ~5800 |

| Water | 80.1 | ~375 | ~490 | ~6300 |

Table 2: Fluorescence Quantum Yield (Φ_F) and Lifetime (τ_F) of Carbostyril Analogs in Different Solvents

| Solvent | Φ_F | τ_F (ns) |

| Cyclohexane | ~0.85 | ~4.5 |

| Toluene | ~0.80 | ~4.2 |

| Dichloromethane | ~0.70 | ~3.8 |

| Acetone | ~0.60 | ~3.5 |

| Acetonitrile | ~0.50 | ~3.0 |

| Ethanol | ~0.40 | ~2.5 |

| Methanol | ~0.35 | ~2.2 |

| Water | ~0.10 | ~1.5 |

Note: The data presented in these tables are representative values for 7-aminocoumarin derivatives and are intended to illustrate the general trends for this compound. Actual values may vary.

Experimental Protocols

The characterization of the photophysical properties of this compound involves several key experiments. The following are detailed methodologies for these procedures.

Measurement of Absorption and Emission Spectra

Objective: To determine the wavelength of maximum absorption and emission in various solvents.

Materials:

-

This compound

-

Spectroscopic grade solvents (e.g., cyclohexane, toluene, dichloromethane, acetone, acetonitrile, ethanol, methanol, water)

-

UV-Vis spectrophotometer

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) at a concentration of approximately 1 mM. From the stock solution, prepare dilute solutions in each of the desired solvents to an absorbance of ~0.1 at the absorption maximum to avoid inner filter effects.

-

Absorption Measurement:

-

Record the absorption spectrum of each solution using a UV-Vis spectrophotometer from 250 nm to 500 nm.

-

Use the respective pure solvent as a blank.

-

Identify and record the wavelength of maximum absorbance (λ_ex).

-

-

Emission Measurement:

-

Using a fluorometer, excite the sample at its absorption maximum (λ_ex).

-

Record the emission spectrum over a wavelength range starting from ~10 nm above the excitation wavelength to ~600 nm.

-

Identify and record the wavelength of maximum emission (λ_em).

-

Determination of Fluorescence Quantum Yield (Relative Method)

Objective: To determine the efficiency of fluorescence of this compound relative to a known standard.

Materials:

-

This compound solutions from the previous experiment

-

Quantum yield standard with known Φ_F in the same solvent (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ_F = 0.54)

-

Fluorometer

Procedure:

-

Standard Preparation: Prepare a series of dilutions of the quantum yield standard in the same solvent as the sample, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength of the sample.

-

Fluorescence Measurement:

-

Measure the absorbance of the sample and standard solutions at the same excitation wavelength.

-

Measure the integrated fluorescence intensity of the sample and each standard solution.

-

-

Calculation: Plot the integrated fluorescence intensity versus absorbance for the standard solutions to obtain a linear fit. The quantum yield of the sample (Φ_sample) is calculated using the following equation:

Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)

where:

-

Φ_std is the quantum yield of the standard.

-

Grad_sample and Grad_std are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

-

η_sample and η_std are the refractive indices of the sample and standard solutions, respectively.

-

Measurement of Fluorescence Lifetime

Objective: To determine the average time this compound stays in its excited state before returning to the ground state.

Materials:

-

This compound solutions

-

Time-Correlated Single Photon Counting (TCSPC) system or a frequency-domain fluorometer

Procedure:

-

Instrument Setup:

-

Use a pulsed laser or LED with an excitation wavelength close to the absorption maximum of this compound.

-

Set the emission monochromator to the emission maximum of the sample.

-

-

Data Acquisition:

-

Acquire the fluorescence decay curve of the sample.

-

Acquire an instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer).

-

-

Data Analysis:

-

Perform a deconvolution of the sample decay with the IRF.

-

Fit the decay curve to a single or multi-exponential decay model to obtain the fluorescence lifetime (τ_F).

-

Mandatory Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

Caption: Experimental workflow for photophysical characterization.

Caption: Solvatochromism of this compound.

A Technical Guide to the Quantum Yield of Carbostyril 165 for Researchers and Drug Development Professionals

Introduction

Carbostyril 165, also known as 7-(dimethylamino)-4-methyl-2(1H)-quinolinone, is a fluorescent dye recognized for its utility in various biological and chemical research applications. A critical parameter governing the performance of any fluorophore is its fluorescence quantum yield (Φ), which quantifies the efficiency of the fluorescence process. This technical guide provides an in-depth overview of the quantum yield of this compound, including its photophysical properties, detailed experimental protocols for its determination, and its potential applications in drug discovery workflows. While a definitive, universally cited quantum yield value for this compound remains elusive in the scientific literature, this guide equips researchers with the foundational knowledge and methodologies to accurately characterize this important fluorophore.

Photophysical Properties of this compound and Related Compounds

The photophysical characteristics of a fluorophore are paramount to its application. While the precise quantum yield of this compound is not consistently reported, its other spectral properties are documented. The following table summarizes the available data for this compound and a structurally similar, well-characterized carbostyril derivative, Carbostyril 124, for comparative purposes.

| Compound | Chemical Name | Excitation Max (λ_ex) | Emission Max (λ_em) | Molar Absorptivity (ε) | Fluorescence Quantum Yield (Φ_f) | Solvent |

| This compound | 7-(dimethylamino)-4-methyl-2(1H)-quinolinone | 351/364 nm[1] | >400 nm[1] | Not Reported | Not Consistently Reported ("Very high quantum efficiency" suggested) | DMSO (Soluble)[1] |

| Carbostyril 124 | 7-amino-4-methyl-2(1H)-quinolinone | ~350 nm | ~440 nm | Not Reported | 0.68 (in Methanol)[2] | Methanol |

Note: The quantum yield of fluorescent dyes is highly dependent on the solvent environment. The value for Carbostyril 124 is provided as a reference and was determined in methanol. The quantum yield of this compound is expected to vary in different solvents.

Experimental Protocol: Determination of Relative Fluorescence Quantum Yield

The relative method is the most common technique for determining the fluorescence quantum yield of a compound. It involves comparing the fluorescence intensity of the sample to that of a standard with a known, well-established quantum yield.

I. Materials and Equipment

-

Fluorometer: A calibrated spectrofluorometer capable of measuring excitation and emission spectra.

-

UV-Vis Spectrophotometer: To measure the absorbance of the solutions.

-

Quartz Cuvettes: 1 cm path length, for both absorbance and fluorescence measurements.

-

Volumetric Glassware: For accurate preparation of solutions.

-

Solvents: Spectroscopic grade solvents (e.g., ethanol, methanol, DMSO).

-

This compound: The sample of interest.

-

Quantum Yield Standard: A well-characterized fluorescent dye with a known quantum yield that absorbs and emits in a similar spectral region to this compound. Quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.54) is a common standard, but a standard with greater spectral overlap is preferred if available.

II. Procedure

-

Selection of a Suitable Standard: Choose a quantum yield standard with absorption and emission spectra that overlap significantly with this compound. The standard should be soluble in the same solvent as the sample to minimize solvent-dependent effects.

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound in the chosen spectroscopic grade solvent.

-

Prepare a stock solution of the quantum yield standard in the same solvent.

-

-

Preparation of a Series of Dilutions:

-

From the stock solutions, prepare a series of five dilutions for both this compound and the standard. The concentrations should be chosen to yield absorbance values between 0.02 and 0.1 at the excitation wavelength to avoid inner filter effects.

-

-

Absorbance Measurements:

-

Using the UV-Vis spectrophotometer, measure the absorbance of each dilution of this compound and the standard at the chosen excitation wavelength. The same excitation wavelength must be used for both the sample and the standard.

-

-

Fluorescence Measurements:

-

Using the fluorometer, record the fluorescence emission spectrum for each dilution of this compound and the standard. Ensure the excitation wavelength is the same as that used for the absorbance measurements.

-

The emission spectra should be corrected for the instrument's spectral response.

-

Integrate the area under the corrected emission spectrum for each solution.

-

-

Data Analysis:

-

Plot the integrated fluorescence intensity versus the absorbance for both this compound and the standard.

-

Determine the slope of the resulting straight lines for both the sample (Grad_sample) and the standard (Grad_std).

-

Calculate the quantum yield of this compound (Φ_sample) using the following equation:

Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

Where:

-

Φ_std is the quantum yield of the standard.

-

n_sample and n_std are the refractive indices of the sample and standard solutions, respectively. If the same solvent is used for both, this term becomes 1.

-

Visualization of Experimental Workflows

Fluorescent probes like this compound are integral to modern drug discovery and cell biology research, particularly in high-content screening (HCS) assays. The following diagrams, generated using the DOT language, illustrate a generalized workflow for an HCS experiment and a conceptual signaling pathway where a fluorescent probe could be employed.

Caption: Generalized workflow for a high-content screening assay.

References

Carbostyril 165: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of Carbostyril 165 (7-(dimethylamino)-4-methyl-2(1H)-quinolinone) in organic solvents. Due to the limited availability of specific quantitative data for this compound, this document combines known solubility information with qualitative assessments based on structurally related compounds and outlines a standard methodology for experimental solubility determination.

Physicochemical Properties of this compound

| Property | Value |

| Chemical Name | 7-(dimethylamino)-4-methyl-2(1H)-quinolinone |

| Synonyms | This compound, 7-Dimethylamino-4-methylcarbostyril |

| CAS Number | 26078-23-9 |

| Molecular Formula | C₁₂H₁₄N₂O |

| Molecular Weight | 202.25 g/mol |

Quantitative and Qualitative Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, a key data point has been reported.

Quantitative Solubility

| Solvent | Concentration |

| Dimethyl Sulfoxide (DMSO) | 10 mM[1] |

Qualitative Solubility Profile

Based on the solubility characteristics of the parent compound, quinoline, and related coumarin dyes, a qualitative solubility profile for this compound can be inferred. Quinoline is known to be soluble in many organic solvents[2][3]. Coumarin dyes, which share structural similarities, also exhibit solubility in various organic solvents, particularly polar ones[4][5]. Therefore, it is anticipated that this compound will exhibit good solubility in polar aprotic and polar protic solvents, with potentially lower solubility in nonpolar solvents.

| Solvent Class | Predicted Solubility | Rationale |

| Polar Aprotic (e.g., DMSO, DMF, Acetonitrile) | High | The known high solubility in DMSO suggests good solubility in other polar aprotic solvents that can engage in dipole-dipole interactions. |

| Polar Protic (e.g., Ethanol, Methanol) | Moderate to High | The presence of a lactam group allows for hydrogen bonding with protic solvents. Quinoline and coumarin derivatives are generally soluble in alcohols[3][4][6]. |

| Nonpolar (e.g., Hexane, Toluene) | Low to Moderate | The aromatic core provides some nonpolar character, but the polar dimethylamino and lactam groups are likely to limit solubility in highly nonpolar solvents. |

Experimental Protocol for Solubility Determination: Saturation Shake-Flask Method

The saturation shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a solid compound in a solvent[1][7][8].

Principle

An excess amount of the solid compound (this compound) is added to the solvent of interest and agitated at a constant temperature until equilibrium is reached. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical method.

Materials and Equipment

-

This compound (solid)

-

Organic solvents of interest

-

Volumetric flasks

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Vials and appropriate glassware

Procedure

-

Preparation of Solvent: Ensure all organic solvents are of high purity.

-

Addition of Excess Solute: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached[9].

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Separate the saturated supernatant from the undissolved solid by either centrifugation or filtration through a solvent-compatible filter (e.g., 0.22 µm PTFE syringe filter).

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Analyze the standard solutions using HPLC-UV or UV-Vis spectrophotometry to generate a calibration curve.

-

Dilute the saturated supernatant with the appropriate solvent to bring the concentration within the linear range of the calibration curve.

-

Analyze the diluted sample and determine the concentration of this compound from the calibration curve.

-

-

Calculation: Calculate the solubility of this compound in the solvent, typically expressed in mg/mL, g/L, or molarity (mol/L).

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for the saturation shake-flask solubility determination method.

Logical Relationship of this compound Solubility

Caption: Predicted solubility of this compound based on its structural features.

References

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. Quinoline - Wikipedia [en.wikipedia.org]

- 3. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Coumarin 153 - CAS-Number 53518-18-6 - Order from Chemodex [chemodex.com]

- 5. Unusual H-type aggregation of coumarin-481 dye in polar organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Shake-Flask Solubility Assay - Enamine [enamine.net]

Synthesis of Carbostyril 165 and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of Carbostyril 165, a key intermediate in the production of various pharmacologically active compounds, and its subsequent derivatization. The focus of this document is on the synthetic pathways leading to the atypical antipsychotic agent, aripiprazole, a prominent drug molecule derived from the carbostyril core. This guide offers detailed experimental protocols, quantitative data, and visual representations of synthetic and biological pathways to aid researchers in the field of medicinal chemistry and drug development.

Introduction to the Carbostyril Scaffold

The carbostyril, or 2(1H)-quinolinone, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique chemical properties and ability to interact with various biological targets have made it a cornerstone in the development of drugs for a range of therapeutic areas, including central nervous system disorders. This guide will focus on the synthesis of a specific dihydro-carbostyril derivative, 7-hydroxy-3,4-dihydrocarbostyril, and its elaboration into more complex molecules.

Synthetic Pathways

The synthesis of aripiprazole, a key derivative of the carbostyril core, is a multi-step process that begins with the construction of the 7-hydroxy-3,4-dihydrocarbostyril moiety. This is followed by an alkylation step to introduce a linker, and finally, coupling with a substituted piperazine derivative.

Synthesis of 7-hydroxy-3,4-dihydrocarbostyril (1)

The initial step involves the formation of the carbostyril ring system. A common and efficient method is the intramolecular Friedel-Crafts acylation of an N-aryl-3-chloropropionamide intermediate.

Caption: Synthesis of 7-hydroxy-3,4-dihydrocarbostyril.

Synthesis of 7-(4-bromobutoxy)-3,4-dihydrocarbostyril (2)

The hydroxyl group of 7-hydroxy-3,4-dihydrocarbostyril is then alkylated to introduce a four-carbon linker with a terminal bromine, which serves as a reactive handle for the subsequent coupling reaction.

Caption: Alkylation of 7-hydroxy-3,4-dihydrocarbostyril.

Synthesis of Aripiprazole (3)

The final step in the synthesis of aripiprazole involves the nucleophilic substitution of the bromine atom in 7-(4-bromobutoxy)-3,4-dihydrocarbostyril with 1-(2,3-dichlorophenyl)piperazine.

Caption: Final synthesis of Aripiprazole.

Quantitative Data

The following tables summarize the quantitative data for the key synthetic steps.

Table 1: Synthesis of 7-hydroxy-3,4-dihydrocarbostyril (1)

| Parameter | Value | Reference |

| Starting Materials | m-Aminophenol, 3-Chloropropionyl chloride | [1] |

| Key Reagents | Aluminum chloride | [1] |

| Solvent | N,N-dimethylacetamide (DMAC) | [1] |

| Reaction Temperature | Heating | [1] |

| Yield | High | [1] |

Table 2: Synthesis of 7-(4-bromobutoxy)-3,4-dihydrocarbostyril (2)

| Parameter | Value | Reference |

| Starting Materials | 7-hydroxy-3,4-dihydrocarbostyril, 1,4-Dibromobutane | [2] |

| Base | Potassium carbonate | [2] |

| Solvent | Water or Dimethylformamide (DMF) | [2] |

| Reaction Temperature | Reflux (water) or 60 °C (DMF) | [2] |

| Reaction Time | 3 hours (water) or 4 hours (DMF) | [2] |

| Yield | 68% (water), 78% (DMF) | [2] |

| Melting Point | Not specified | |

| Spectroscopic Data | Not specified |

Table 3: Synthesis of Aripiprazole (3)

| Parameter | Value | Reference |

| Starting Materials | 7-(4-bromobutoxy)-3,4-dihydrocarbostyril, 1-(2,3-dichlorophenyl)piperazine | [3] |

| Base | Potassium carbonate | [3] |

| Solvent | Water | [3] |

| Reaction Temperature | 90-95 °C | [4] |

| Reaction Time | ~4 hours | [4] |

| Yield | 92.8% | [4] |

| Purity (HPLC) | 99% | [4] |

| Melting Point | 140 °C | [4] |

Experimental Protocols

Synthesis of 7-hydroxy-3,4-dihydrocarbostyril (1)

This protocol is based on the general principle of intramolecular Friedel-Crafts alkylation.[1]

-

Step 1: Amide Formation. To a stirred mixture of m-aminophenol and sodium bicarbonate in ethyl acetate at room temperature, slowly add 3-chloropropionyl chloride.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Isolate the intermediate, 3-chloro-N-(3-hydroxyphenyl)propionamide.

-

Step 2: Cyclization. In the presence of aluminum chloride and N,N-dimethylacetamide, heat the intermediate from Step 1.

-

The intramolecular Friedel-Crafts alkylation reaction leads to the cyclization and formation of the target product.

-

Cool the reaction mixture and work up to isolate 7-hydroxy-3,4-dihydro-2(1H)-quinolone.

Synthesis of 7-(4-bromobutoxy)-3,4-dihydrocarbostyril (2)

This protocol is adapted from a procedure described in the literature.[2]

-

To a solution of 7-hydroxy-3,4-dihydrocarbostyril (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (1.0 eq) and 1,4-dibromobutane (3.0 eq).

-

Heat the reaction mixture to 60 °C and stir for 4 hours.

-

After completion of the reaction (monitored by TLC), dilute the mixture with water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Recrystallize the crude product from ethanol to obtain pure 7-(4-bromobutoxy)-3,4-dihydrocarbostyril.

Synthesis of Aripiprazole (3)

This protocol is based on a high-yield aqueous synthesis.[4]

-

Dissolve potassium carbonate (36.0 g) in water (600 ml).

-

To this solution, add 7-(4-chlorobutoxy)-3,4-dihydrocarbostyril (60.0 g) and 1-(2,3-dichlorophenyl)piperazine monohydrochloride (69.6 g).

-

Heat the mixture with stirring at 90 to 95 °C for approximately 4 hours.

-

Cool the reaction mixture to about 40 °C.

-

Collect the precipitated crystals by filtration.

-

Wash the crystals with ethyl acetate (120 ml).

-

Dry the product under reduced pressure at 50 to 60 °C for 3 hours to yield aripiprazole.

Mechanism of Action of Aripiprazole

Aripiprazole exhibits a unique pharmacological profile, acting as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptors.[5][6][7] This "dopamine-serotonin system stabilizer" activity is believed to be responsible for its efficacy in treating schizophrenia and other psychiatric disorders.

Caption: Aripiprazole's mechanism of action at key receptors.

References

- 1. Interaction of the novel antipsychotic aripiprazole with 5-HT1A and 5-HT2A receptors: functional receptor-binding and in vivo electrophysiological studies: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 2. New synthesis method of aripiprazole - Eureka | Patsnap [eureka.patsnap.com]

- 3. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PROCESS FOR PREPARING ARIPIPRAZOLE - Patent 1480953 [data.epo.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Classics in Chemical Neuroscience: Aripiprazole - PMC [pmc.ncbi.nlm.nih.gov]

The Carbostyril Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Development Professionals

Introduction

The carbostyril scaffold, also known as 2-quinolinone or 2-quinolone, is a bicyclic heterocyclic compound featuring a fused benzene and pyridone ring system.[1] This privileged structure is a recurring motif in numerous natural products and synthetic bioactive molecules, establishing it as a cornerstone in medicinal chemistry.[2] Its significance lies in its versatile chemical nature, allowing for substitutions at various positions, which enables the fine-tuning of steric and electronic properties to achieve desired interactions with biological targets.[2] The rigid conformation of the carbostyril core provides a stable framework for the spatial orientation of pharmacophoric groups, making it an ideal building block in drug design.[2] Furthermore, the embedded lactam amide group imparts unique chemical characteristics.[2] Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and cardiovascular effects, leading to the development of successful drugs such as the antipsychotic aripiprazole and the antiplatelet agent cilostazol.[1][3]

Synthesis of Carbostyril Derivatives

The synthesis of the carbostyril core and its derivatives can be achieved through several classical and modern organic chemistry reactions. The choice of synthetic route often depends on the desired substitution pattern on the heterocyclic and carbocyclic rings.

Key Synthetic Methodologies

-

Knorr Cyclization: A common method for synthesizing quinolones involves the cyclization of β-ketoanilides under acidic conditions. While traditionally used for quinolines, variations of this reaction can be adapted for carbostyril synthesis.

-

Friedländer Annulation: This method involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an activated methylene group (e.g., ethyl acetoacetate) to form the quinoline ring system.

-

Cyclization of Cinnamic Acid Derivatives: Substituted anilines can react with derivatives of cinnamic acid, followed by intramolecular cyclization to yield the carbostyril core.

-

Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic strategies frequently employ palladium-catalyzed reactions, such as Suzuki and Buchwald-Hartwig couplings, to introduce aryl or other functional groups at various positions of a pre-formed carbostyril ring.

Experimental Protocol: Synthesis of Aripiprazole Intermediate

The synthesis of aripiprazole, a prominent carbostyril-containing drug, involves the alkylation of a functionalized carbostyril core. A representative procedure for a key intermediate is detailed below.

Synthesis of 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone:

-

Reaction Setup: To a solution of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone in dimethylformamide (DMF), add 3 molar equivalents of 1,4-dibromobutane and 1 molar equivalent of potassium carbonate.[4]

-

Reaction Conditions: Stir the reaction mixture at 60°C for four hours.[4]

-

Work-up: After the reaction is complete, dilute the mixture with an equal volume of water.[4]

-

Extraction: Extract the aqueous phase with ethyl acetate.[4]

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.[4]

-

Recrystallization: Recrystallize the resulting crude product from ethanol to yield the pure 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone.[4]

This intermediate is then typically reacted with 1-(2,3-dichlorophenyl)piperazine to complete the synthesis of aripiprazole.[4]

Mechanism of Action and Therapeutic Applications

Carbostyril derivatives exert their therapeutic effects by modulating a diverse range of biological targets. The specific mechanism of action is highly dependent on the substitution patterns around the core scaffold.

Antipsychotic Activity: Dopamine D2 Receptor Modulation

Aripiprazole, a leading atypical antipsychotic, functions primarily as a partial agonist at dopamine D2 receptors.[5] Unlike full antagonists that completely block the receptor, a partial agonist can act as either a functional agonist or antagonist depending on the endogenous dopamine levels. In hyperdopaminergic states (associated with positive symptoms of schizophrenia), it reduces receptor stimulation. In hypodopaminergic states (linked to negative and cognitive symptoms), it increases receptor stimulation. This stabilizing effect is believed to contribute to its efficacy and favorable side-effect profile.[6] Aripiprazole also exhibits partial agonism at serotonin 5-HT1A receptors and antagonism at 5-HT2A receptors.[5]

Dopamine D2 Receptor Signaling Pathway

Antiplatelet and Vasodilatory Effects

Cilostazol is used to treat symptoms of intermittent claudication in peripheral artery disease.[7] Its mechanism involves the selective inhibition of phosphodiesterase 3 (PDE3).[7] By inhibiting PDE3, cilostazol prevents the breakdown of cyclic adenosine monophosphate (cAMP) in platelets and vascular smooth muscle. The resulting increase in cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn inhibits platelet aggregation and promotes vasodilation, improving blood flow.[7]

Anticancer Activity

Numerous carbostyril derivatives have been investigated for their potential as anticancer agents. They have been shown to target various hallmarks of cancer, including uncontrolled proliferation, angiogenesis, and evasion of apoptosis. Some derivatives act as kinase inhibitors, targeting enzymes like Src kinase, which are often dysregulated in cancer.[5]

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Tetrahydroquinoline Derivative | U87MG (Glioblastoma) | 23.6 | [8] |

| Quinoline-based c-Met Kinase Inhibitor | U-87MG (Glioblastoma) | Not specified | [8] |

| Indole-Carbohydrazide Derivative | COLO 205 (Colon) | 0.071 | [9] |

| Indole-Carbohydrazide Derivative | SK-MEL-5 (Melanoma) | 0.075 | [9] |

| Indole-Carbohydrazide Derivative | MDA-MB-435 (Melanoma) | 0.259 | [9] |

Beta-Adrenergic Agonist Activity

Certain carbostyril derivatives have been designed to act as potent beta-adrenergic agonists.[10] These compounds interact with beta-adrenoceptors, which are G-protein coupled receptors that play a crucial role in regulating cardiac function. Agonism at these receptors stimulates adenylyl cyclase, leading to an increase in intracellular cAMP and subsequent activation of PKA. This cascade results in increased heart rate and contractility.[11][12]

Beta-Adrenergic Receptor Signaling Pathway

Structure-Activity Relationship (SAR)

The biological activity of carbostyril derivatives is highly sensitive to the nature and position of substituents on the scaffold. SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.

-

Position 4: Substitution at the 4-position with anilino groups has been explored for developing kinase inhibitors, such as those targeting Src kinase.[5]

-

Position 5: In dopamine receptor agonists, the presence of a 5-(2-aminoethyl) side chain is critical for activity. Modifications to the terminal amino group can significantly enhance potency.[13]

-

Position 7: This position is often used to attach longer side chains that can interact with specific sub-pockets of a target protein, as seen in aripiprazole where a butoxy-piperazine chain is attached.[4]

-

Position 8: An 8-hydroxy group has been shown to enhance the potency of carbostyril-based dopamine D2 receptor agonists.[13]

A general workflow for a Quantitative Structure-Activity Relationship (QSAR) study, which mathematically models the relationship between chemical structure and biological activity, is depicted below.

QSAR Workflow

Pharmacokinetics

The pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—of carbostyril-based drugs is critical to their clinical success. The scaffold itself can contribute to favorable ADME properties.[2]

Pharmacokinetic Parameters of Marketed Carbostyril Drugs

| Parameter | Aripiprazole | Cilostazol |

| Bioavailability | High (Oral) | Not fully known, increased with high-fat meal[14] |

| Time to Peak (Tmax) | 3-5 hours (Oral)[15] | ~3 hours[2] |

| Protein Binding | >99% (mainly albumin)[15] | 95-98% (mainly albumin)[3] |

| Volume of Distribution (Vd) | 4.9 L/kg (extensive)[6] | 2.76 L/kg (extensive)[2] |

| Metabolism | Hepatic, via CYP3A4 and CYP2D6[5][6] | Hepatic, via CYP3A4 and CYP2C19[3][7] |

| Major Metabolite(s) | Dehydro-aripiprazole (active)[5] | OPC-13015, OPC-13213 (active)[16] |

| Elimination Half-life (t½) | ~75 hours (Parent)[15] | ~11-13 hours[14] |

| Excretion | Feces and Urine | Mainly Urine (as metabolites)[3] |

Experimental Protocol: Dopamine D2 Receptor Binding Assay

To evaluate the affinity of new carbostyril derivatives for the D2 receptor, a competitive binding assay is commonly employed.

-

Preparation: Use cell membranes prepared from cells expressing the human dopamine D2 receptor. A radioligand, such as [3H]spiperone, is used as the tracer.[13]

-

Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration, and varying concentrations of the test compound (the carbostyril derivative).[17]

-

Incubation: Incubate the plates to allow the binding to reach equilibrium.

-

Separation: Separate the bound from the unbound radioligand by rapid filtration through a glass fiber filter, which traps the cell membranes.

-

Detection: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of radioligand displaced versus the concentration of the test compound. The data are fitted to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand).[18] The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[18]

Conclusion

The carbostyril scaffold is a remarkably versatile and privileged structure in medicinal chemistry. Its rigid framework, coupled with the potential for diverse functionalization, has enabled the development of drugs targeting a wide array of diseases. From modulating complex neurotransmitter systems in the central nervous system to inhibiting key enzymes in cardiovascular and oncological pathways, carbostyril derivatives continue to be a rich source of therapeutic innovation. A deep understanding of their synthesis, structure-activity relationships, and mechanisms of action is essential for leveraging this powerful scaffold to design the next generation of medicines.

References

- 1. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cilostazol pharmacokinetics after single and multiple oral doses in healthy males and patients with intermittent claudication resulting from peripheral arterial disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cilostazol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Classics in Chemical Neuroscience: Aripiprazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Cilostazol - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 12. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Dopamine receptor agonist activity of some 5-(2-aminoethyl)carbostyril derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 16. tandfonline.com [tandfonline.com]

- 17. revvity.com [revvity.com]

- 18. IC50 - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for Carbostyril 165 in Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbostyril 165, also known as 7-(dimethylamino)-4-methyl-2(1H)-quinolinone, is a blue-emitting fluorescent dye. Its electronically neutral nature suggests it may readily cross cell membranes, making it a potential candidate for live-cell imaging. Belonging to the carbostyril family of compounds, which are derivatives of quinolin-2(1H)-one, it exhibits favorable photophysical properties for fluorescence microscopy. While extensive specific data for this compound is not widely published, its structural similarity to other fluorescent probes provides a basis for its application in cellular imaging, particularly for staining hydrophobic compartments like the endoplasmic reticulum.

These application notes provide a comprehensive overview of the potential uses of this compound in fluorescence microscopy, including detailed protocols for cell staining and imaging. The provided data and protocols are based on the known properties of this compound and structurally related compounds.

Photophysical and Chemical Properties

This compound is a synthetic organic dye with the following properties:

| Property | Value | Reference |

| Chemical Name | 7-(dimethylamino)-4-methyl-2(1H)-quinolinone | [1] |

| Synonyms | This compound, 7-DIMETHYLAMINO-4-METHYLCARBOSTYRIL | [1] |

| CAS Number | 26078-23-9 | [2] |

| Molecular Formula | C₁₂H₁₄N₂O | [1] |

| Molecular Weight | 202.25 g/mol | [1] |

| Excitation Maxima (λex) | 351/364 nm | [2][3] |

| Emission Maximum (λem) | >400 nm | [2][3] |

| Solubility | Soluble in DMSO | - |

| Quantum Yield (Φ) | Not explicitly reported for this compound. Similar quinolinone derivatives exhibit a wide range of quantum yields depending on the solvent and substitution. | - |

| Molar Extinction Coefficient (ε) | Not explicitly reported for this compound. | - |

Principle of Application: Endoplasmic Reticulum Staining

The endoplasmic reticulum (ER) is a crucial organelle involved in protein synthesis and modification, lipid metabolism, and calcium homeostasis. The hydrophobic nature of the ER membrane system makes it a suitable target for lipophilic, electronically neutral fluorescent dyes. The structural characteristics of this compound, particularly its quinolinone core and dimethylamino group, suggest it may preferentially accumulate in the lipid-rich environment of the ER.

The proposed mechanism of staining involves the passive diffusion of the neutral this compound molecule across the plasma membrane and subsequent partitioning into the ER membranes. This accumulation within the ER allows for its visualization by fluorescence microscopy.

Experimental Protocols

The following protocols are adapted from established methods for similar fluorescent dyes and should be optimized for your specific cell type and experimental conditions.

Preparation of Stock Solution

-

Prepare a 1-10 mM stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO).

-

Vortex briefly to ensure the dye is fully dissolved.

-

Store the stock solution at -20°C, protected from light and moisture. For long-term storage, aliquoting is recommended to avoid repeated freeze-thaw cycles.

Staining Protocol for Live Cells

-

Cell Preparation: Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy and allow them to adhere overnight in a CO₂ incubator at 37°C.

-

Staining Solution Preparation: On the day of the experiment, prepare a fresh working solution of this compound by diluting the stock solution in a serum-free medium or an appropriate imaging buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.

-

Cell Staining: Remove the culture medium from the cells and wash once with warm PBS or serum-free medium. Add the pre-warmed staining solution to the cells and incubate for 15-60 minutes at 37°C, protected from light.

-

Washing: After incubation, remove the staining solution and wash the cells two to three times with the imaging buffer to remove any excess probe.

-

Imaging: Add fresh, pre-warmed imaging buffer to the cells. Image the stained cells immediately using a fluorescence microscope equipped with a filter set appropriate for the excitation and emission spectra of this compound (e.g., a DAPI filter set).

Staining Protocol for Fixed Cells

-

Cell Preparation and Fixation: Plate and culture cells as described for live-cell staining. Wash the cells with PBS and then fix with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.

-

Washing: Wash the fixed cells three times with PBS to remove the fixative.

-

Permeabilization (Optional): If co-staining with antibodies that require permeabilization, incubate the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes at room temperature. Wash three times with PBS.

-

Staining: Prepare a working solution of this compound at a concentration of 1-10 µM in PBS. Incubate the fixed (and permeabilized, if applicable) cells with the staining solution for 15-30 minutes at room temperature, protected from light.

-

Washing: Wash the cells two to three times with PBS.

-

Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Image the cells using a fluorescence microscope with the appropriate filter set.

Visualizations

Caption: Experimental workflow for staining cells with this compound.

Caption: Proposed mechanism of ER staining by this compound.

Applications in Drug Development

Fluorescent probes like this compound can be valuable tools in drug development for several reasons:

-

High-Throughput Screening: The ability to stain and visualize cellular compartments can be integrated into high-throughput screening assays to assess the effects of drug candidates on cellular morphology and organelle health.

-

Tracking Drug Delivery: If a therapeutic molecule is conjugated to a fluorescent probe like this compound, its uptake, intracellular trafficking, and localization can be monitored in real-time. This provides crucial information about the drug's mechanism of action and delivery efficiency.

-

Assessing Cellular Responses: Changes in the morphology or integrity of the ER can be indicative of cellular stress or apoptosis, which are important parameters to evaluate in response to drug treatment.

Caption: Application of this compound in a drug development workflow.

Troubleshooting

-

Weak or No Signal:

-

Increase the concentration of this compound.

-

Increase the incubation time.

-

Ensure the fluorescence microscope's filter set is appropriate for the dye's spectra.

-

Check the viability of the cells.

-

-

High Background:

-

Decrease the concentration of this compound.

-

Increase the number and duration of washing steps.

-

Use a serum-free medium for staining and imaging.

-

-

Phototoxicity:

-

Reduce the excitation light intensity.

-

Decrease the exposure time.

-

Use a more sensitive camera.

-

Acquire images less frequently in time-lapse experiments.

-

Safety and Handling

This compound is for research use only. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment, including gloves, lab coat, and eye protection. Avoid inhalation, ingestion, and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for detailed information.

References

Application Notes and Protocols: Carbostyril 165 Staining for Live Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbostyril 165 is a fluorescent dye with potential applications in live-cell imaging. Its utility in visualizing cellular structures and processes necessitates a standardized and optimized protocol to ensure reliable and reproducible results. This document provides a detailed methodology for staining live cells with this compound, guidance on data interpretation, and considerations for minimizing experimental artifacts. As specific applications and cellular targets for this compound are not extensively documented, the following protocols are based on general best practices for live-cell imaging with novel fluorescent probes and will require optimization for specific experimental needs.

Data Presentation

A summary of the known quantitative data for this compound is presented in the table below. Researchers should note that optimal parameters for live-cell staining, such as concentration and incubation time, will need to be empirically determined for each cell type and experimental condition.

| Property | Value | Reference |

| Excitation Maximum (λex) | 351/364 nm | [1] |

| Emission Maximum (λem) | >400 nm | [1] |

| Molecular Formula | C12H14N2O | |

| Molecular Weight | 202.25 g/mol | |

| Solubility | Soluble in DMSO | [1] |

Experimental Protocols

I. Reagent Preparation

1.1. Stock Solution Preparation:

-

Prepare a 1-10 mM stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO).

-

To prepare a 10 mM stock solution, dissolve 2.02 mg of this compound (MW = 202.25 g/mol ) in 1 mL of DMSO.

-

Vortex thoroughly to ensure the dye is completely dissolved.

-

Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C, protected from light.

1.2. Working Solution Preparation:

-

On the day of the experiment, dilute the this compound stock solution to the desired working concentration in a serum-free culture medium or an appropriate physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

-

The optimal working concentration should be determined empirically but typically ranges from 0.1 to 10 µM for live-cell staining with organic dyes. It is recommended to perform a concentration titration to find the lowest concentration that provides adequate signal-to-noise while minimizing cytotoxicity.

II. Live Cell Staining Protocol

2.1. For Adherent Cells:

-